Potassium 2,3,4-trihydroxybutanoate

Description

Definitional Context and Nomenclature within Sugar Acid Chemistry

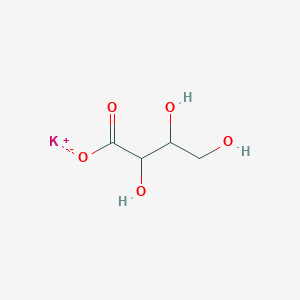

Potassium 2,3,4-trihydroxybutanoate is an organic salt. The anionic component, 2,3,4-trihydroxybutanoate, belongs to the family of sugar acids. Specifically, it is classified as an aldonic acid, which is a sugar acid derived from the oxidation of the aldehyde group of an aldose sugar. numberanalytics.comwikipedia.org In this case, the parent aldose is a tetrose, a four-carbon monosaccharide. The general chemical formula for 2,3,4-trihydroxybutanoic acid is C₄H₈O₅. wikipedia.org

The nomenclature reflects its structure: "butanoate" indicates a four-carbon chain with a carboxylate group. The prefixes "2,3,4-trihydroxy" specify the presence of three hydroxyl (-OH) groups at the second, third, and fourth carbon positions. The term "potassium" identifies the cation that forms the salt with the carboxylate.

Due to the presence of chiral centers at carbons 2 and 3, 2,3,4-trihydroxybutanoic acid exists as several stereoisomers. The two main diastereomers are erythronic acid and threonic acid, which differ in the spatial arrangement of their hydroxyl groups. wikipedia.orgebi.ac.uk Each of these, in turn, has two enantiomers (D and L forms). Therefore, the specific stereochemistry is crucial and is often denoted in the name, for example, Potassium D-erythronate or Potassium L-threonate.

Historical Trajectories and Foundational Research Pertaining to Trihydroxybutanoates

The foundational research that underpins our understanding of compounds like this compound is rooted in the history of carbohydrate chemistry. The study of sugar acids, specifically aldonic acids, dates back to the late 19th century. numberanalytics.com The pioneering work of chemists like Emil Fischer in this era was instrumental in elucidating the structures and properties of sugars and their oxidation products, laying the groundwork for the field. numberanalytics.com

The broader history of sugars began much earlier, with sugarcane being cultivated for its sweet juice for millennia. sciencehistory.org Initially a luxury item, sugar became a widespread commodity, which spurred intense scientific interest in its chemical nature and biological role. sciencehistory.orgwikipedia.org The classification and synthesis of various sugar derivatives, including the oxidation to form sugar acids, became a fundamental aspect of organic chemistry. wikipedia.org

While specific historical research on this compound is not extensively documented, the study of its parent acids, erythronic and threonic acid, has emerged from research into metabolic pathways. For instance, L-threonic acid was identified as a metabolite of ascorbic acid (vitamin C). wikipedia.org The development of analytical techniques has allowed for the identification of these acids in biological fluids, leading to further investigation of their origins and functions. hmdb.ca The synthesis of aldonic acids can be achieved through various methods, including chemical oxidation or, more recently, through enzymatic and microbial processes which are often more specific and environmentally benign. nih.govnih.gov

Significance of Defined Stereoisomers in Research Paradigms (e.g., Potassium D-Erythronate)

The biological significance and research applications of 2,3,4-trihydroxybutanoate are highly dependent on its specific stereoisomeric form. The distinct spatial arrangements of the hydroxyl groups in stereoisomers like D-erythronate and L-threonate lead to different biological activities and roles.

L-Threonic acid and its salts have been a subject of research primarily due to their connection with vitamin C metabolism. L-threonic acid is a natural breakdown product of ascorbic acid in the human body. wikipedia.orgtaylorandfrancis.com This relationship has prompted investigations into its biological effects. For example, the magnesium salt, Magnesium L-threonate, has been studied for its ability to cross the blood-brain barrier and potentially influence neurological functions. medicalnewstoday.comgoogle.com L-threonic acid is also a natural constituent in certain plants, such as lemon geranium and sorrel. oup.com Research has also explored the catabolic pathways of L-threonate in various bacteria. nih.gov

D-Erythronic acid and its salts , such as Potassium D-erythronate, are also found in human biological fluids, including plasma, urine, and the aqueous humor of the eye. hmdb.casigmaaldrich.com Its presence is linked to the metabolism of N-acetyl-D-glucosamine, a component of larger biomolecules like hyaluronic acid. hmdb.ca More recent research has focused on erythronate as a metabolite that accumulates in certain cancer cell lines, suggesting it could be a byproduct of altered metabolic pathways, specifically the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net This has raised interest in its potential as a biomarker for certain diseases. researchgate.net Furthermore, studies have investigated the association between circulating levels of erythronate and cardiovascular outcomes. nih.gov The catabolism of D-erythronate has also been characterized in certain microorganisms. nih.gov

The distinct roles of these stereoisomers highlight the principle of stereospecificity in biological systems, where the three-dimensional structure of a molecule is critical to its function and interaction with enzymes and receptors.

| Property | D-Erythronic acid | L-Threonic acid |

| IUPAC Name | (2R,3R)-2,3,4-Trihydroxybutanoic acid | (2R,3S)-2,3,4-Trihydroxybutanoic acid |

| Natural Occurrence/Source | Metabolite of N-acetyl-D-glucosamine; found in human biofluids. hmdb.casigmaaldrich.com | Metabolite of ascorbic acid (Vitamin C); found in some plants and human biofluids. wikipedia.orgoup.com |

| Known Biological Significance | Accumulates in some cancer cells; associated with cardiovascular outcomes. nih.govnih.gov Potential detoxification product from the pentose phosphate pathway. nih.gov | A metabolite of Vitamin C. wikipedia.org Its magnesium salt has been studied for neurological effects. medicalnewstoday.com |

| Research Focus | Potential biomarker for cancer and cardiovascular disease. researchgate.netnih.gov Metabolic pathway elucidation. nih.govnih.gov | Vitamin C metabolism. wikipedia.org Neurological research (as magnesium salt). medicalnewstoday.comgoogle.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2,3,4-trihydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBJBHRBFKKLFG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Potassium 2,3,4 Trihydroxybutanoate

Chemoenzymatic Synthetic Routes and Enantioselective Approaches

The integration of enzymatic steps into chemical synthesis pathways, known as chemoenzymatic synthesis, offers significant advantages for producing complex molecules like potassium 2,3,4-trihydroxybutanoate, particularly in achieving high enantioselectivity. nih.gov The challenge in synthesizing sugar acids lies in controlling the stereochemistry at multiple chiral centers. Enzymes, with their inherent chirality and specificity, provide powerful tools to overcome this hurdle. nih.gov

One notable approach involves the use of enzymes to manage reactive intermediates in an otherwise chemical process. For instance, in a related synthesis of L-magnesium threonate from L-ascorbic acid (Vitamin C) and hydrogen peroxide, a "peroxide compound enzyme" is introduced after the main reaction. google.com This enzymatic step is designed to handle residual peroxides, which can be a critical step for improving product purity and yield in oxidation reactions. google.com

Furthermore, the broader field of chemoenzymatic synthesis is rapidly advancing, with enzyme engineering enabling the use of biocatalysts for transformations not seen in nature or to accept non-natural substrates. nih.gov While specific, fully chemoenzymatic routes for this compound are not extensively detailed in current literature, the principles are readily applicable. For example, hydrolases like lipases or esterases could be employed for the enantioselective resolution of a racemic mixture of threonic acid esters, a common strategy in producing enantiopure pharmaceuticals.

Total Synthesis Strategies and Preparation of Enantiopure Forms

The most prevalent strategy for the enantioselective total synthesis of L-threonic acid and its salts, including this compound, utilizes L-ascorbic acid (Vitamin C) as a chiral starting material. google.comebi.ac.uk This approach leverages the pre-existing stereocenters in the widely available and inexpensive starting material to produce the desired enantiopure product.

The general reaction scheme involves the oxidation of L-ascorbic acid, which breaks the endocyclic double bond to form L-threonic acid. When potassium hydroxide (B78521) is used, potassium L-threonate is formed directly in the reaction mixture. Subsequent purification steps, which may include desalination and crystallization, yield the final product. google.com The preparation of other metal salts, such as those of calcium and zinc, has also been achieved through similar reactions involving the corresponding carbonate salts (CaCO₃ or ZnCO₃). ebi.ac.uk

Table 1: Comparison of Synthetic Methods for L-Threonic Acid Salts

| Feature | Traditional Method | Innovative Method google.com |

|---|---|---|

| Starting Material | L-Ascorbic Acid | L-Ascorbic Acid |

| Oxidant | Hydrogen Peroxide | Hydrogen Peroxide |

| Salifying Agent | Added post-reaction | Metal Hydroxide (in-situ) |

| Reaction Time | ~36 hours | 3-6 hours |

| Key Advantage | Established process | Reduced time, enhanced yield, simpler workup |

Derivatization Pathways and Functionalization for Research Probes

The molecular structure of 2,3,4-trihydroxybutanoate—featuring three hydroxyl (-OH) groups and a carboxylate (-COO⁻) group—offers multiple sites for chemical modification. These derivatization pathways are crucial for creating functionalized molecules that can be used as research probes, for example, to study biological pathways or as building blocks for more complex structures.

The carboxylate group can be converted back to its carboxylic acid form, which can then be readily transformed into esters or amides through reactions with various alcohols or amines. The hydroxyl groups can undergo esterification or etherification to attach a wide range of functional moieties. For instance, reaction with fluorescent molecules could create probes for imaging studies, while attachment to solid supports could be used for affinity chromatography.

While the literature does not extensively detail the synthesis of specific research probes from this compound, the fundamental reactions for functionalizing polyhydroxy acids are well-established. The synthesis of various metal salts (e.g., magnesium, calcium, zinc, manganese, cobalt, nickel) is itself a form of derivatization, producing compounds with potentially different physical and biological properties. ebi.ac.uk The purity of these synthesized metal threonates has been reported to be as high as 99.60% by HPLC. ebi.ac.uk

Table 2: Potential Derivatization Reactions of 2,3,4-Trihydroxybutanoic Acid

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Carboxylic Acid | Esterification | Methanol, H⁺ | Methyl Ester |

| Carboxylic Acid | Amidation | Benzylamine, DCC | N-Benzyl Amide |

| Hydroxyl Groups | Esterification | Acetic Anhydride | Acetate Esters |

Biotransformation Processes for Compound Production and Modification

Biotransformation, the use of biological systems to perform chemical modifications, is a key process for both the natural production and potential industrial synthesis of this compound.

The L-isomer of threonic acid is a known natural metabolite of L-ascorbic acid (Vitamin C) in various organisms, including plants and microbes. ebi.ac.ukhmdb.cawikipedia.org In plants like the lemon geranium (Pelargonium crispum), feeding them with labeled L-ascorbic acid results in the formation of labeled L-threonate. ebi.ac.uk This natural pathway represents a fundamental biotransformation route. In metabolic pathways, L-threonic acid is a substrate for enzymes such as L-threonate 3-dehydrogenase, highlighting its role in ascorbate (B8700270) and aldarate metabolism. hmdb.ca

The microbial production of organic acids is a well-developed field, and these principles are applicable to 2,3,4-trihydroxybutanoic acid. mdpi.com While industrial-scale microbial fermentation specifically for threonic acid is not yet common, the synthesis of other valuable hydroxyalkanoic acids has been successfully demonstrated using engineered microbes. mit.edumit.edu For example, recombinant E. coli has been engineered to produce R-3-hydroxybutyric acid at titers of up to 12 g/L in fed-batch fermentations. nih.gov Similar strategies, involving the introduction of specific genes and the optimization of fermentation conditions, could be developed to produce 2,3,4-trihydroxybutanoic acid from renewable feedstocks like glucose. mit.edu

Methodological Innovations in Scale-Up Synthesis for Research Quantities

Transitioning a synthetic procedure from a small lab-scale to produce larger research quantities (gram to kilogram scale) requires significant methodological innovation focused on efficiency, safety, and cost-effectiveness. For this compound, key improvements have targeted reaction time and product yield.

In the context of biotransformation, fed-batch fermentation is a critical strategy for scaling up production. This technique, which involves the controlled feeding of nutrients during the fermentation process, allows for high cell densities and significantly increased product titers. The achievement of 12 g/L of R-3-hydroxybutyric acid using a fed-batch process in a 6-L fermentor is a clear demonstration of a successful scale-up strategy that could be adapted for 2,3,4-trihydroxybutanoic acid production. nih.gov Such process optimization is essential for producing the quantities required for extensive research and preclinical studies.

Elucidation of Biochemical Pathways and Metabolic Interconnections Involving Potassium 2,3,4 Trihydroxybutanoate

Role as a Metabolite within Ascorbic Acid Pathways

The connection between Potassium 2,3,4-trihydroxybutanoate and ascorbic acid (Vitamin C) metabolism is primarily through its anionic component, L-threonate. L-threonic acid is a known metabolite of Vitamin C. cymitquimica.comhealthline.com The breakdown of ascorbic acid in the human body can lead to the formation of various compounds, one of which is L-threonate. This metabolic link suggests that the presence of L-threonate in biological systems is tied to Vitamin C homeostasis.

While L-threonate is a product of Vitamin C catabolism, the potassium ion itself plays a role in the broader context of antioxidant function and mineral balance. For instance, the salt Potassium Ascorbate (B8700270), which combines potassium with ascorbic acid, is known to function as a mineral ascorbate and a potent antioxidant. wikipedia.orgxtend-life.comatamankimya.com Studies have suggested a potential synergistic effect between potassium and ascorbic acid. researchgate.net Potassium ions can help stabilize ascorbic acid free radicals, and in turn, Vitamin C may influence the active transport of potassium into cells. researchgate.net This interaction highlights the biochemical relationship between the two, suggesting that as a salt, this compound exists at an intersection of mineral and vitamin metabolic pathways.

Some research has explored the combination of L-threonate with other minerals, such as magnesium, to enhance bioavailability and physiological effects, including cognitive support. healthline.comtarget.com This suggests that the anionic L-threonate part of the compound can be a carrier for essential minerals.

Interactive Table: Key Components in Ascorbic Acid Metabolism

| Compound | Role/Relationship | Key Findings |

| L-Threonic Acid | Metabolite of Vitamin C | Derived from the metabolic breakdown of ascorbic acid. healthline.com |

| Potassium | Mineral Cofactor | May stabilize ascorbic acid free radicals and its transport can be influenced by Vitamin C. researchgate.net |

| Ascorbic Acid (Vitamin C) | Precursor | The parent compound from which L-threonate is metabolically derived. cymitquimica.com |

| Potassium Ascorbate | Mineral Salt of Vitamin C | Exhibits strong antioxidant activity. wikipedia.orgxtend-life.com |

Involvement in Carbohydrate Metabolism and Related Pathways

The influence of this compound on carbohydrate metabolism can be inferred from the distinct roles of both potassium and L-threonate in this central metabolic process.

Potassium is a critical mineral for normal carbohydrate metabolism. oup.com A deficiency in potassium has been shown to impair carbohydrate metabolism in rats, leading to reduced glycogen (B147801) stores in the liver and skeletal muscle, alongside postprandial hyperglycemia. oup.comnih.gov In plants, potassium is essential for the synthesis and transport of carbohydrates and for the activation of key enzymes in glycolysis, such as pyruvic kinase. tandfonline.comtandfonline.comkpluss.com Potassium's role in maintaining the membrane potential of cells is also fundamental for the transport processes linked to glucose uptake. numberanalytics.com

The L-threonate component has a more direct, albeit unique, relationship with carbohydrate pathways. Studies on the transport of L-threonate, particularly in the context of Magnesium L-threonate, have revealed that its entry into cells is mediated through glucose transporters (GLUTs). nih.govresearchgate.net This indicates that L-threonate can utilize the same cellular machinery responsible for glucose uptake, suggesting a competitive or interactive relationship at the cellular transport level. This shared pathway points to a direct interconnection between L-threonate and the initial stages of carbohydrate utilization by cells.

Recent research has also identified catabolic pathways for L-threonate in various bacteria, where it is degraded into dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in the glycolysis pathway. nih.gov This finding establishes a direct entry point for L-threonate into central carbohydrate metabolism in these organisms.

Interactive Table: Research Findings on Potassium and L-Threonate in Carbohydrate Metabolism

| Component | Study Focus | Organism/System | Key Findings |

| Potassium | Potassium Deficiency | Rats | Impaired carbohydrate metabolism, reduced glycogen stores. oup.comnih.gov |

| Potassium | Enzyme Activation | Plants | Stimulates pyruvic kinase, a key glycolytic enzyme. tandfonline.com |

| L-Threonate | Cellular Transport | Cultured Neurons | Transport into cells is mediated by glucose transporters (GLUTs). nih.govresearchgate.net |

| L-Threonate | Catabolism | Bacteria | Degraded into the glycolytic intermediate dihydroxyacetone phosphate (DHAP). nih.gov |

Investigation of its Contribution to Glycoprotein (B1211001) Synthesis Mechanisms

The synthesis of glycoproteins, complex proteins with attached carbohydrate chains (glycans), is a fundamental cellular process. The potential contribution of this compound to these mechanisms would stem from the influence of the potassium ion on protein and matrix synthesis.

Potassium, as the primary intracellular cation, is essential for basic cellular functions, including protein synthesis. wikipedia.org Studies have shown that potassium deficiency can significantly reduce protein synthesis in rat skeletal muscle. nih.gov More specifically, research on chondrocytes (cartilage-producing cells) has demonstrated that a high external potassium concentration impacts the synthesis and deposition of the extracellular matrix. nih.gov In these studies, high potassium levels led to a twofold increase in the accumulation of sulfated glycosaminoglycans (a major component of the matrix alongside glycoproteins) primarily by decreasing their degradation rate. nih.gov While collagen synthesis was not impaired, its secretion into the medium was slightly increased, indicating that potassium levels can modulate the assembly of the extracellular matrix where glycoproteins are key components. nih.gov

Furthermore, the existence of transport proteins that are themselves glycoproteins and are dependent on potassium has been identified. For example, a sodium- and potassium-coupled glutamate (B1630785) transport glycoprotein has been purified from the rat brain, highlighting the integral role of potassium in the function of certain glycoproteins. acs.org

There is currently no direct evidence in the reviewed literature to suggest a role for the L-threonate moiety in the synthesis or function of glycoproteins.

Studies on Cellular and Subcellular Distribution in Biological Systems

The distribution of this compound within a biological system is best understood by examining the distribution of its individual components.

Potassium (K+): Potassium is the most abundant intracellular cation, with approximately 98% of the body's total potassium located inside the cells. nih.gov The concentration of potassium inside cells is typically around 140-150 mmol/L, whereas its concentration in the extracellular fluid (including blood plasma) is much lower, in the range of 3.5-5.0 mmol/L. nih.govyoutube.com This steep concentration gradient is actively maintained by the Na+/K+-ATPase pump located on the cell membrane of all animal cells and is crucial for numerous physiological processes, including nerve impulse transmission and muscle contraction. wikipedia.orglibretexts.org Within the intracellular compartment, the majority of potassium is found in muscle cells (70-80%), with smaller amounts in the liver, red blood cells, and other tissues. youtube.com

2,3,4-trihydroxybutanoate (L-threonate): L-threonate is known to be present in various human biofluids. nih.gov As a metabolite of Vitamin C, its presence is expected in tissues where Vitamin C is utilized and metabolized. Studies involving Magnesium L-threonate have shown that the L-threonate anion can facilitate the transport of minerals across the blood-brain barrier, leading to increased concentrations within brain cells. healthline.comnutritionaloutlook.com This suggests that L-threonate has the capability to be transported into specific and critical cellular compartments. Research has also shown that L-threonate is naturally present in cerebrospinal fluid. nih.govresearchgate.net

Interactive Table: Cellular and Subcellular Distribution of Constituent Ions

| Ion | Primary Location | Concentration Gradient | Key Transport Mechanisms |

| Potassium (K+) | Intracellular Fluid nih.gov | High inside cells (~140 mmol/L), low outside (~4 mmol/L) wikipedia.org | Na+/K+-ATPase pump libretexts.org |

| L-Threonate | Biofluids (e.g., blood, cerebrospinal fluid) nih.govnih.gov | Can be transported into cells | Glucose Transporters (GLUTs) nih.gov |

Comparative Metabolic Profiling of Related Trihydroxybutanoate Salts

The term "trihydroxybutanoic acid" can refer to several stereoisomers, with L-threonic acid ((2S,3R)-2,3,4-trihydroxybutanoic acid) and erythronic acid ((2R,3R)-2,3,4-trihydroxybutanoic acid) being notable examples. cymitquimica.commedchemexpress.com Research has begun to characterize the distinct catabolic pathways for these isomers. For example, a study identified a novel catabolic pathway for L-threonate and a convergent pathway for D-erythronate in certain bacteria, indicating that even small stereochemical differences can lead to distinct metabolic processing. nih.gov

The cation component of the salt would also significantly influence its metabolic impact. For instance:

Potassium L-threonate: The potassium ion would be involved in processes sensitive to potassium levels, such as nerve function, muscle contraction, and carbohydrate metabolism. tandfonline.comlibretexts.org

Magnesium L-threonate: This salt has been specifically studied for its ability to increase magnesium levels in the brain, with L-threonate acting as an efficient carrier across the blood-brain barrier, thereby influencing synaptic density and cognitive function. nih.govnutritionaloutlook.comnutraceuticalsworld.com

Sodium L-threonate: A sodium salt would primarily contribute to the extracellular fluid balance and the generation of action potentials, given sodium's role as the major extracellular cation. libretexts.org

A study on acute myeloid leukemia (AML) found that patients with specific gene mutations had elevated plasma levels of both (2R)-hydroxyglutaric acid and (2R,3S)-dihydroxybutanoic acid (a stereoisomer of L-threonic acid), suggesting a potential role for this metabolite in the disease's pathogenesis. mdpi.com This highlights how the metabolism of trihydroxybutanoate isomers can be altered in disease states.

The metabolic profile of any given trihydroxybutanoate salt is therefore a composite of the specific metabolic fate of the trihydroxybutanoate isomer and the distinct physiological roles of the accompanying cation.

Enzymatic Interactions and Mechanistic Studies of Potassium 2,3,4 Trihydroxybutanoate

Modulation of Enzyme Kinetics and Catalytic Activities

Currently, there is a lack of specific studies detailing the direct modulation of enzyme kinetics and catalytic activities by the compound potassium 2,3,4-trihydroxybutanoate as a whole. Research has predominantly focused on the separate effects of potassium ions and, to a lesser extent, L-threonate on various enzyme systems. Potassium ions are known to be essential cofactors for a multitude of enzymes, influencing their conformation and catalytic efficiency. nih.gov More than 60 enzymes within plant systems are dependent on potassium for their activation. nih.gov For instance, potassium ions have been shown to be crucial for the activity of pyruvate (B1213749) kinase, a key enzyme in carbohydrate metabolism.

The L-threonate anion, a metabolite of ascorbic acid, is known to be a substrate for specific enzymes such as L-threonate 3-dehydrogenase. wikipedia.orgwikipedia.org However, comprehensive studies on its role as a general modulator of the kinetics of other enzymes are not widely available. The combined effect of both the potassium cation and the threonate anion in the form of this compound on enzyme kinetics remains an area requiring further investigation.

Impact on Glycosyltransferase Function and Related Enzyme Systems

Glycosyltransferases are a broad family of enzymes that catalyze the transfer of sugar moieties from an activated donor sugar onto a specific acceptor molecule. While direct studies on the impact of this compound on glycosyltransferases are scarce, the influence of potassium ions on some enzymes within this superfamily has been noted. For example, in Streptococcus salivarius, changes in potassium ion concentrations have been shown to enhance the secretion of glucosyltransferase. nih.gov A maximum sevenfold stimulation of glucosyltransferase production was observed at a potassium concentration of 18 mM in a sodium-based medium. nih.gov

Sucrose (B13894) synthase (SuSy), a key enzyme in sucrose metabolism, is a glycosyltransferase that catalyzes the reversible transfer of a glucose unit from sucrose to a nucleotide diphosphate. frontiersin.org The activity of SuSy is influenced by potassium levels in plants. researchgate.netnih.gov Given that L-threonate is a sugar acid, the potential for this compound to interact with the active sites or regulatory domains of glycosyltransferases is a plausible area for future research. However, current literature does not provide specific data on this interaction.

Molecular Characterization of Compound-Enzyme Binding and Specificity

Detailed molecular characterization of the binding of this compound to enzymes is not available in the current body of scientific literature. However, insights can be gleaned from studies on potassium ion binding sites in enzymes and molecular docking studies of related small molecules.

Potassium channels, for example, exhibit highly specific binding sites for K+ ions, which are crucial for their function in discriminating between potassium and other ions like sodium. quizlet.com The three-dimensional structure of the potassium channel reveals a constricted region where potassium ions are resolvated by protein ligands, a process that is not favorable for the smaller sodium ions. quizlet.com While not enzymes in the traditional sense, these channels provide a model for the high specificity of potassium binding sites in proteins.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein. nih.govnih.govyoutube.commdpi.com This method could be employed to investigate the potential binding of L-threonate to the active or allosteric sites of enzymes like sucrose synthase and invertases. For instance, docking studies have been used to understand how inhibitors bind to the active site of invertase and how substrates interact with tyrosinase. nih.govmdpi.com To date, no specific molecular docking studies for this compound with the enzymes of sucrose metabolism have been published.

Investigation of Reaction Mechanisms in Enzyme-Catalyzed Conversions

The enzymatic conversion of L-threonate is a known metabolic process. L-threonate 3-dehydrogenase is an enzyme that catalyzes the NAD+-dependent oxidation of L-threonate to 3-dehydro-L-threonate. wikipedia.org This enzyme is involved in the metabolism of ascorbate (B8700270) and aldarate. wikipedia.org

The reaction catalyzed by L-threonate 3-dehydrogenase is as follows:

L-threonate + NAD+ ⇌ 3-dehydro-L-threonate + NADH + H+ wikipedia.org

This enzyme belongs to the family of oxidoreductases. wikipedia.org Structural and functional studies of L-threonine 3-dehydrogenase from Trypanosoma brucei have provided insights into its catalytic mechanism. ucl.ac.uk The enzyme oxidizes L-threonine to 2-amino-3-ketobutyrate, which is an unstable intermediate. ucl.ac.uk It is suggested that this dehydrogenase forms a multi-enzyme complex with 2-amino-3-ketobutyrate CoA ligase to facilitate the subsequent reaction. ucl.ac.uk While this is for L-threonine dehydrogenase, it provides a potential model for understanding the enzymatic processing of similar substrates like L-threonate.

Structural Investigations and Conformational Analysis of Potassium 2,3,4 Trihydroxybutanoate

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, non-destructive techniques that offer detailed insights into the molecular structure of Potassium 2,3,4-trihydroxybutanoate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the connectivity of the atoms within the 2,3,4-trihydroxybutanoate anion. In an aqueous solution (D₂O), the ¹H NMR spectrum would be expected to show distinct signals for the protons attached to the carbon backbone. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide a complete picture of the proton environment.

For instance, the protons on the chiral carbons (C2 and C3) and the methylene (B1212753) protons at C4 would exhibit complex splitting patterns due to coupling with neighboring protons. The hydroxyl protons are typically exchanged with the deuterium (B1214612) from the solvent and are therefore often not observed.

Similarly, the ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the 2,3,4-trihydroxybutanoate anion. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. The carboxylate carbon (C1) would appear at the most downfield position due to the deshielding effect of the oxygen atoms.

Interactive Data Table: Predicted NMR Data for 2,3,4-trihydroxybutanoate Anion

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | ~4.0-4.2 | - | The chemical shift is influenced by the adjacent hydroxyl and carboxylate groups. |

| H3 | ~3.8-4.0 | - | The chemical shift is affected by the neighboring hydroxyl groups. |

| H4a, H4b | ~3.5-3.7 | - | These methylene protons are diastereotopic and may show different chemical shifts and coupling constants. |

| C1 | - | ~175-180 | Carboxylate carbon, significantly deshielded. |

| C2 | - | ~70-75 | Carbon bearing a hydroxyl group. |

| C3 | - | ~70-75 | Carbon bearing a hydroxyl group. |

| C4 | - | ~60-65 | Carbon bearing a primary hydroxyl group. |

Note: These are predicted values and can vary based on solvent, concentration, and temperature.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would typically show the molecular ion peak corresponding to the 2,3,4-trihydroxybutanoate anion. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental composition.

Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into smaller, predictable fragments. Common fragmentation pathways for the 2,3,4-trihydroxybutanoate anion would involve the loss of water (H₂O) and carbon dioxide (CO₂).

Computational Chemistry and Molecular Dynamics Simulations for Conformational Studies

Computational chemistry and molecular dynamics (MD) simulations are invaluable tools for exploring the conformational landscape of the 2,3,4-trihydroxybutanoate anion. These methods allow for the investigation of the molecule's flexibility and the relative energies of different spatial arrangements.

Computational models, such as those based on density functional theory (DFT), can be used to calculate the potential energy surface of the anion, identifying the most stable (lowest energy) conformations. These studies often reveal that intramolecular hydrogen bonding between the hydroxyl groups and the carboxylate group plays a significant role in stabilizing certain conformations.

Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time in a simulated environment, such as in aqueous solution. These simulations can illustrate the transitions between different conformations and how the molecule interacts with surrounding water molecules and the potassium counter-ion. The results of such simulations can help to understand the flexibility of the carbon backbone and the solvent's influence on the preferred conformations.

Crystallographic Analysis of Crystalline Forms and Metal-Ion Complexes

The analysis of crystalline forms of other potassium carboxylates reveals common structural motifs. The potassium ions are typically coordinated by the oxygen atoms of the carboxylate groups and often by the hydroxyl groups as well, forming a coordination polymer or a complex network. Water molecules are also frequently involved in the crystal lattice, participating in the coordination sphere of the potassium ion and forming hydrogen bonds with the anion.

Furthermore, the study of metal-ion complexes of 2,3,4-trihydroxybutanoate with other metals would be insightful. For example, the crystal structure of Magnesium L-threonate has been studied and reveals how the threonate anion coordinates with a divalent metal ion. nih.gov Such studies provide valuable information on the chelating properties of the 2,3,4-trihydroxybutanoate anion, which are relevant to its biological roles.

Influence of the Potassium Counter-ion on Molecular Structure and Stability

In the solid state, the electrostatic interactions between the positively charged potassium ions and the negatively charged carboxylate groups of the 2,3,4-trihydroxybutanoate anions are the primary forces holding the crystal lattice together. The size and charge density of the potassium ion influence the coordination geometry and the packing arrangement of the ions in the crystal. Typically, potassium ions exhibit a preference for higher coordination numbers, interacting with multiple oxygen atoms from neighboring anions and water molecules. This network of ionic bonds contributes significantly to the thermal stability of the salt.

Bioactivity and Physiological Roles in Model Systems Excluding Human Clinical Applications

Investigation of Antioxidant Properties in In Vitro Cellular Models

Direct investigations into the antioxidant properties of potassium 2,3,4-trihydroxybutanoate are not extensively documented. However, studies on related compounds, particularly magnesium L-threonate (MgT), suggest that the L-threonate component may possess antioxidant capabilities.

Further research is required to specifically elucidate the direct antioxidant capacity of this compound in various in vitro cellular models and to differentiate the effects of the potassium ion from the L-threonate anion.

Roles in Plant Physiology and Phytochemical Signaling

The role of potassium as an essential macronutrient in plant physiology is well-established. It is crucial for a wide range of processes including enzyme activation, photosynthesis, and osmoregulation, which is vital for cell expansion, stomatal movement, and leaf movements. nih.govomexcanada.comnih.gov Potassium ions (K+) are key to maintaining turgor pressure in plant cells, which directly influences the opening and closing of stomata, thereby regulating gas exchange and water transpiration. omexcanada.comresearchgate.net

While there is no direct evidence of this compound acting as a specific leaf-closing substance, the fundamental role of potassium in turgor-driven movements suggests that any compound delivering potassium to plant cells could influence such processes. mdpi.com

The L-threonate component's role in plant physiology is less clear. It is a known metabolite of ascorbic acid, which is vital for plant growth and stress resistance. A study on citrus trees indicated a negative correlation between the concentration of 3-dehydro-L-threonate and the presence of zinc, an essential micronutrient. frontiersin.org This suggests a potential, though indirect, involvement of L-threonate in nutrient homeostasis. However, its function as a signaling molecule in processes like leaf closure has not been demonstrated.

Synergistic or Antagonistic Interactions with Other Biologically Relevant Ions and Molecules in Experimental Models

The potential for synergistic or antagonistic interactions of this compound with other ions and molecules is an area that warrants further investigation. The known biological roles of both potassium and L-threonate suggest several possibilities.

Potassium and magnesium ions are known to have synergistic effects in various physiological processes, particularly in cardiovascular health. drugs.com Given that L-threonate has been shown to enhance the bioavailability of magnesium, it is conceivable that potassium L-threonate could interact with magnesium-dependent pathways.

Studies on MgT have explored its use in combination with other substances. For instance, a formulation of MgT with phosphatidylserine (B164497) and vitamins C and D showed significant improvements in cognitive function in healthy adults. nih.gov This suggests a synergistic effect between these components. The mechanism of L-threonate's action has been linked to its transport via glucose transporters (GLUTs), which could imply potential interactions with glucose metabolism and other molecules that utilize these transporters. nih.gov

There is also potential for interaction with other ions. For example, the transport of potassium across cell membranes is often coupled with the movement of other ions like sodium and calcium. nih.gov Therefore, the administration of potassium L-threonate could influence the cellular balance of these ions.

Phenotypic Effects in Cellular and Organismal Model Systems

The phenotypic effects observed in cellular and organismal models are predominantly from studies of magnesium L-threonate. These studies highlight the significant role of the L-threonate anion in facilitating the transport of magnesium into neurons, leading to observable changes in cellular structure and function.

In cultured hippocampal neurons, treatment with L-threonate has been shown to increase intracellular magnesium concentration, upregulate the expression of NR2B-containing NMDAR (N-methyl-D-aspartate receptor) subunits, enhance mitochondrial membrane potential, and increase functional synapse density. nih.govresearchgate.net These cellular changes are believed to be the basis for the improved cognitive functions observed in animal models.

At the organismal level, chronic dietary supplementation with MgT in rats has been shown to enhance synaptic plasticity and improve performance in learning and memory tasks. nih.gov In a mouse model of Alzheimer's disease, MgT prevented the loss of synapses and memory decline. lifeextensioneurope.com These findings underscore the potential of L-threonate-containing compounds to induce significant phenotypic changes related to cognitive function. While these effects are linked to the magnesium salt, the unique role of L-threonate in enabling these outcomes is a critical aspect.

Table 2: Phenotypic Effects of L-threonate Containing Compounds in Model Systems

| Model System | Compound | Observed Phenotypic Effect | Reference(s) |

| Cultured Hippocampal Neurons | L-threonate | Increased intracellular Mg2+, upregulated NR2B-containing NMDAR expression, increased synapse density. | nih.govresearchgate.net |

| Rats | Magnesium L-threonate | Enhanced synaptic plasticity, improved learning and memory. | nih.gov |

| Alzheimer's Disease Mouse Model | Magnesium L-threonate | Prevention of synapse loss and memory decline. | lifeextensioneurope.com |

Emerging Research Frontiers and Future Academic Directions for Potassium 2,3,4 Trihydroxybutanoate

Development of Next-Generation Analogs and Derivatives for Mechanistic Probes

To fully understand the biological mechanisms of action of potassium 2,3,4-trihydroxybutanoate, the development of next-generation analogs and derivatives is a critical research frontier. The synthesis of structurally related molecules can serve as powerful mechanistic probes to identify specific molecular targets and pathways.

Biocatalytic Synthesis of Analogs: Drawing inspiration from the broader field of biocatalysis, researchers can employ enzymatic processes to create a diverse library of 2,3,4-trihydroxybutanoate analogs. researchgate.netnih.gov Enzymes such as ketoreductases and dehydrogenases can be used to selectively modify the stereochemistry of the hydroxyl groups, yielding diastereomers of the natural compound. mdpi.com These stereoisomers are invaluable for probing the stereospecificity of its biological interactions. Furthermore, biocatalytic methods can be used to introduce different functional groups, such as amino or halogen moieties, creating derivatives with altered physicochemical properties that can help in structure-activity relationship studies. nih.govmdpi.com

Chemoenzymatic and Synthetic Approaches: A combination of chemical synthesis and enzymatic transformations, known as chemoenzymatic synthesis, offers a versatile platform for producing more complex derivatives. nih.gov For instance, chemical methods can be used to create precursors that are then subjected to enzymatic modification. researchgate.net The synthesis of derivatives with bromine or other heavy atoms could facilitate X-ray crystallographic studies to visualize binding interactions with target proteins. nih.gov Additionally, the development of derivatives with photo-reactive groups could enable photo-affinity labeling experiments to covalently link the molecule to its binding partners for subsequent identification.

The following table outlines potential analogs and derivatives and their potential research applications:

| Analog/Derivative Class | Potential Synthesis Method | Research Application |

| Stereoisomers | Biocatalytic reduction/oxidation | Probing stereospecificity of biological targets |

| Halogenated Derivatives | Chemical synthesis, chemoenzymatic | X-ray crystallography, altering lipophilicity |

| Amino-analogs | Biocatalytic transamination | Investigating interactions with amino acid transporters/receptors |

| Fluorescently-tagged Derivatives | Chemical conjugation | Advanced imaging and real-time monitoring |

| Photo-activatable Probes | Chemical synthesis | Covalent labeling and identification of binding partners |

Integration with High-Throughput Omics Technologies (e.g., Proteomics, Metabolomics, Glycomics)

The integration of this compound research with high-throughput "omics" technologies is poised to provide a systems-level understanding of its biological effects. These technologies can simultaneously measure thousands of molecules, offering a comprehensive snapshot of the cellular response to this compound.

Metabolomic Profiling: Untargeted metabolomics, which aims to measure all small molecules in a biological sample, can reveal global metabolic shifts induced by this compound. nih.govelifesciences.orgnih.gov By comparing the metabolic profiles of cells or tissues treated with and without the compound, researchers can identify perturbed metabolic pathways. nih.gov For example, alterations in the levels of intermediates in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the tricarboxylic acid (TCA) cycle could provide clues about its metabolic fate and function. elifesciences.org This approach has been successfully used to identify biomarkers for various physiological and pathological states. nih.gov

Proteomic Analysis: Proteomics can be employed to identify changes in protein expression or post-translational modifications in response to this compound treatment. This can help in identifying downstream signaling pathways and cellular processes that are modulated by the compound. While direct proteomic studies on this specific compound are lacking, the methodologies are well-established for studying the effects of other small molecules.

Glycomic Investigations: Given that 2,3,4-trihydroxybutanoic acid is a sugar acid, investigating its impact on glycan structures and metabolism (glycomics) is a logical next step. Changes in glycosylation patterns on proteins and lipids can have profound effects on cellular function, and this compound could potentially serve as a substrate or modulator of glycosylation pathways.

Application of Advanced Imaging and Real-time Monitoring Techniques in Biological Systems

Visualizing the spatial and temporal dynamics of this compound in living systems is crucial for understanding its biological function. Advanced imaging techniques are set to play a pivotal role in this endeavor.

Fluorescent Probes: A key challenge is the development of specific fluorescent probes that can report on the concentration and localization of 2,3,4-trihydroxybutanoate within cells and tissues. While probes for related molecules like hydroxyl radicals and hypochlorous acid exist, specific probes for this trihydroxybutanoate are yet to be developed. nih.govnih.govmedchemexpress.comsigmaaldrich.commdpi.com The design of such probes could be based on a recognition unit that selectively binds to the 2,3,4-trihydroxybutanoate structure, coupled to a fluorophore that signals this binding event.

Mass Spectrometry Imaging (MSI): Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI allow for the label-free visualization of the distribution of metabolites directly in tissue sections. acs.orgoup.com On-tissue chemical derivatization can enhance the sensitivity and specificity of detection for carboxyl-containing molecules like 2,3,4-trihydroxybutanoate, enabling detailed mapping of its accumulation in different anatomical regions. acs.org

Real-time Metabolic Imaging: Hyperpolarized magnetic resonance imaging (MRI) is an emerging technology for real-time, in vivo metabolic imaging. nih.govresearchgate.net While currently applied to other metabolic substrates like pyruvate (B1213749) and succinate, the development of hyperpolarized 2,3,4-trihydroxybutanoate could, in the future, allow for the non-invasive tracking of its uptake and metabolism in whole organisms. nih.govresearchgate.net

Computational Modeling and In Silico Predictions of Biological Activities and Interactions

Computational approaches are becoming indispensable in modern biological research, offering a powerful means to predict and rationalize the behavior of small molecules.

Molecular Docking: Molecular docking simulations can be used to predict the binding modes of this compound with potential protein targets. physchemres.orgnih.govnih.govekb.eg By screening large libraries of protein structures, it may be possible to identify candidate receptors or enzymes that interact with this compound. This in silico approach can guide experimental efforts by prioritizing targets for further validation.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogs with varying biological activities is developed, QSAR modeling can be employed to build predictive models. These models correlate the structural or physicochemical properties of the analogs with their biological effects, providing insights into the key molecular features required for activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between 2,3,4-trihydroxybutanoate and its binding partners. These simulations can reveal the conformational changes that occur upon binding and provide a more detailed understanding of the stability and energetics of the interaction.

Unexplored Bioremediation or Biotechnological Applications (Non-Medical)

Beyond its potential biological roles in a medical context, the chemical nature of this compound suggests several intriguing possibilities for non-medical biotechnological applications.

Biopolymer Production: As a hydroxycarboxylic acid, 2,3,4-trihydroxybutanoic acid is structurally related to the monomers that form polyhydroxyalkanoates (PHAs). wikipedia.org PHAs are biodegradable polymers produced by various microorganisms and are considered a sustainable alternative to conventional plastics. researchgate.netnih.govmdpi.com Research could explore the possibility of using 2,3,4-trihydroxybutanoate as a substrate for microbial PHA production, potentially leading to the creation of novel bioplastics with unique properties. Metabolic engineering of microorganisms could be employed to create pathways for the efficient conversion of this compound into polymers. nih.govnih.govresearchgate.net

Platform Chemical from Biomass: The biotechnological production of organic acids from renewable resources like lignocellulosic biomass is a major focus of the bio-based economy. nih.govresearchgate.netgoogle.comrsc.org Developing microbial fermentation processes to produce 2,3,4-trihydroxybutanoic acid from inexpensive and sustainable feedstocks could establish it as a valuable platform chemical. This bio-based acid could then serve as a building block for the synthesis of other chemicals and materials.

Bioremediation: Certain microorganisms are known to utilize organic acids as a carbon and energy source. microbiologysociety.org It is conceivable that microbes capable of degrading 2,3,4-trihydroxybutanoate could be identified and utilized in bioremediation strategies for environments contaminated with related compounds. For instance, some bacteria that degrade PHAs have shown potential for cleaning up plastic pollution. researchgate.netnih.gov

The following table summarizes potential non-medical applications:

| Application Area | Potential Approach | Desired Outcome |

| Biopolymer Synthesis | Microbial fermentation using engineered strains | Production of novel, biodegradable polyhydroxyalkanoates (PHAs) |

| Platform Chemical | Fermentation of renewable biomass | Sustainable source of a C4 chemical building block |

| Bioremediation | Identification and application of degrading microorganisms | Cleanup of environmental contaminants related to hydroxy acids |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity Potassium 2,3,4-trihydroxybutanoate in laboratory settings?

- Methodological Answer : Synthesis typically involves neutralization of 2,3,4-trihydroxybutanoic acid with potassium hydroxide under controlled pH (7.0–8.5). Purification via recrystallization in ethanol-water mixtures is critical to achieve >99% purity. Analytical validation using HPLC (C18 column, 0.1% H3PO4 mobile phase) and ¹H/¹³C NMR (D2O solvent) ensures structural fidelity . Reagent-grade potassium salts (e.g., ACS standards) should be prioritized to minimize impurities .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine multi-modal analysis:

- NMR : Use deuterated water to resolve hydroxyl proton signals and confirm stereochemistry.

- HPLC-MS : Electrospray ionization (ESI) in negative mode detects [M−H]⁻ ions for molecular weight validation.

- FT-IR : Identify carboxylate (COO⁻) stretches near 1600 cm⁻¹ and hydroxyl (OH) bands at 3200–3500 cm⁻¹.

Cross-reference with certified reference materials (CRMs) and batch-specific Certificates of Analysis (COA) to validate purity (>95%) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Carcinogenicity : While 2,3,4-trihydroxybutanoic acid is classified as a potential human carcinogen , the potassium salt’s toxicity profile remains understudied. Assume analogous risks until species-specific data is available.

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between computational predictions and empirical data for this compound’s reactivity?

- Methodological Answer :

- Multi-scale Modeling : Compare Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental kinetics (e.g., pH-dependent degradation studies).

- Isotopic Labeling : Use ¹³C-labeled compounds to trace reaction pathways and validate intermediates via LC-MS/MS.

- Controlled Replicates : Perform triplicate experiments under inert atmospheres (N2/Ar) to rule out oxidative artifacts.

Q. How should researchers design stability studies to assess this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate solutions at 40°C/75% RH for 1–3 months, sampling weekly. Monitor degradation via UV-Vis (λ = 210–280 nm) and quantify residual compound via HPLC.

- pH Buffers : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to assess hydrolytic stability.

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life at 25°C. Note that stability data for the parent acid (e.g., decomposition at 518.9°C ) may not directly apply to the potassium salt.

Q. What methodologies are recommended for investigating the interaction between this compound and cellular membranes in pharmacokinetic studies?

- Methodological Answer :

- Liposome Binding Assays : Prepare phosphatidylcholine liposomes and measure partition coefficients using equilibrium dialysis.

- Fluorescence Anisotropy : Label membranes with diphenylhexatriene (DPH) to monitor changes in membrane fluidity upon compound addition.

- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transepithelial electrical resistance (TEER) measurements.

Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer :

- Phase Solubility Analysis : Use the Higuchi-Shaked method to determine solubility in water, DMSO, and ethanol at 25°C.

- Co-solvent Systems : Test binary/ternary solvent mixtures (e.g., PEG-400/water) to enhance solubility for biological assays .

- Standardization : Report data with explicit details on temperature, agitation rate, and equilibration time to enable cross-study comparisons.

Data Contradiction Analysis

Q. What systematic approaches can resolve conflicting reports on this compound’s hygroscopicity?

- Methodological Answer :

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at 25°C under 0–90% RH gradients.

- Karl Fischer Titration : Measure residual water content in lyophilized batches.

- X-ray Diffraction (XRD) : Compare crystalline vs. amorphous forms, as hydration behavior varies with polymorphism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.